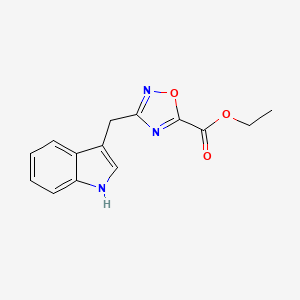

ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate

Description

Heterocyclic Chemistry Foundations

Heterocyclic compounds constitute the largest and most structurally diverse family of organic compounds, representing a fundamental cornerstone of both natural product chemistry and synthetic pharmaceutical development. These molecular frameworks are characterized by the presence of cyclic structures containing one or more heteroatoms, typically oxygen, nitrogen, or sulfur, incorporated within the ring system. The significance of heterocyclic chemistry extends far beyond academic interest, as these compounds form the structural backbone of approximately 59% of United States Food and Drug Administration-approved pharmaceuticals, demonstrating their paramount importance in therapeutic applications.

The classification and systematic understanding of heterocyclic compounds relies heavily on established nomenclature systems, most notably the Hantzsch-Widman system, which provides a standardized methodology for naming these structurally complex molecules. This systematic approach enables precise communication regarding molecular structures and facilitates the systematic exploration of structure-activity relationships within heterocyclic compound libraries. The versatility of heterocyclic frameworks arises from their ability to incorporate diverse functional groups while maintaining structural integrity, enabling fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target selectivity.

The fundamental principles governing heterocyclic chemistry encompass both electronic and steric considerations, as the presence of heteroatoms significantly influences the electronic distribution within the ring system, thereby affecting reactivity patterns and intermolecular interactions. These electronic perturbations create unique opportunities for molecular recognition and binding interactions with biological targets, explaining the prevalence of heterocyclic frameworks in biologically active compounds. The systematic study of heterocyclic chemistry has revealed that five-membered and six-membered ring systems demonstrate optimal stability and synthetic accessibility, making them particularly attractive scaffolds for drug development programs.

1,2,4-Oxadiazole Scaffold: Structural Features and Significance

The 1,2,4-oxadiazole heterocycle represents a five-membered aromatic ring system containing two nitrogen atoms and one oxygen atom arranged in a specific positional pattern that confers unique chemical and biological properties. This heterocyclic framework has garnered considerable attention in medicinal chemistry due to its exceptional bioisosteric equivalence with ester and amide functional groups, offering enhanced metabolic stability while maintaining the ability to participate in critical hydrogen bonding interactions with biological targets. The structural arrangement of heteroatoms within the 1,2,4-oxadiazole ring creates a distinctive electronic environment that influences both the compound's reactivity profile and its pharmacological properties.

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoxime intermediates with carboxylic acid derivatives, a methodology that was first established in 1884 by Tiemann and Krüger. This synthetic approach has been extensively refined and optimized, enabling the preparation of structurally diverse 1,2,4-oxadiazole libraries for biological evaluation. The heterocyclization reaction proceeds through the formation of O-acylamidoxime intermediates, which subsequently undergo intramolecular cyclization to generate the desired oxadiazole ring system.

The 1,2,4-oxadiazole scaffold demonstrates remarkable versatility in terms of substitution patterns, with positions 3 and 5 of the ring system readily accommodating diverse substituents to modulate biological activity and physicochemical properties. The electron-deficient nature of the oxadiazole ring, combined with its aromatic character, enables participation in various intermolecular interactions including π-π stacking, hydrogen bonding, and dipole-dipole interactions. These interaction capabilities contribute significantly to the binding affinity and selectivity observed for 1,2,4-oxadiazole-containing compounds when evaluated against biological targets.

Indole Moiety: Fundamental Heterocyclic Framework

The indole heterocycle, characterized by its bicyclic structure consisting of a benzene ring fused to a pyrrole ring at the 2,3-positions, represents one of the most widely distributed and biologically significant heterocyclic frameworks in nature. This structural motif serves as the core component of numerous essential biomolecules, including the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, underscoring its fundamental importance in biological systems. The planar molecular geometry of indole, combined with its ten-electron aromatic system that satisfies Hückel's rule, confers exceptional stability and unique electronic properties that facilitate diverse intermolecular interactions.

The historical development of indole chemistry can be traced to the study of indigo dye, from which the heterocycle was first isolated by Adolf von Baeyer in 1866 through the pyrolysis of oxindole with zinc dust. The name "indole" itself derives from the words "indigo" and "oleum," reflecting this historical connection to the blue dye originally produced in India during the sixteenth century. This historical context highlights the long-standing recognition of indole's chemical significance, which has evolved into contemporary appreciation for its role in pharmaceutical development.

The electronic structure of indole is characterized by its classification as a π-excessive or electron-rich heterocycle, making it particularly susceptible to electrophilic substitution reactions. The preferred site for electrophilic attack is position 3 of the indole ring, as this substitution pattern generates cationic intermediates that can be effectively stabilized through delocalization involving the nitrogen lone pair electrons. This regioselectivity has been extensively exploited in synthetic methodology development, including the widely utilized Fischer indole synthesis, which remains one of the most important methods for indole construction.

The versatility of indole as a synthetic building block extends beyond simple electrophilic substitution reactions to encompass various metallation reactions and nucleophilic transformations. The weakly acidic character of the indole nitrogen allows for deprotonation using strong bases, generating nucleophilic N-metallated derivatives that can subsequently react with appropriate electrophiles. This reactivity profile has enabled the development of sophisticated synthetic strategies for constructing complex indole-containing molecular architectures, including hybrid systems that incorporate additional heterocyclic units.

Hybrid Indole-Oxadiazole Systems in Chemical Research

The strategic combination of indole and oxadiazole heterocycles within single molecular frameworks has emerged as a particularly promising approach in contemporary medicinal chemistry research, driven by the complementary properties of these two distinct heterocyclic systems. This hybrid approach leverages the established biological relevance and natural product precedent of indole-containing compounds while incorporating the enhanced metabolic stability and bioisosteric properties characteristic of oxadiazole heterocycles. The resulting hybrid molecules often demonstrate superior pharmacological profiles compared to compounds containing either heterocycle individually, illustrating the synergistic potential of this molecular design strategy.

Recent research efforts have demonstrated the remarkable potential of indole-oxadiazole hybrid compounds across diverse therapeutic areas, including anticancer applications, antidiabetic treatments, and antimicrobial agents. The synthesis of these hybrid systems typically involves multistep synthetic routes that enable precise control over substitution patterns and linker groups connecting the two heterocyclic components. These synthetic approaches have been successfully applied to generate compound libraries containing dozens of structurally related analogs, facilitating systematic structure-activity relationship studies and optimization of biological activity.

One particularly notable example of successful indole-oxadiazole hybrid development involves the synthesis of compounds designed as potential anticancer agents targeting specific protein-protein interactions. In this research, a series of 2-(1H-indol-3-yl)-5-substituted-1,3,4-oxadiazoles was prepared and evaluated for their ability to inhibit anti-apoptotic Bcl-2 protein function. The most potent compound in this series, bearing a 4-trifluoromethyl substitution, demonstrated selective inhibitory activity with IC₅₀ values ranging from 0.52 to 0.88 micromolar against Bcl-2 expressing cell lines, while showing no inhibitory effects against Bcl-2 negative cell lines.

Historical Development of 1,2,4-Oxadiazole Chemistry

The historical development of 1,2,4-oxadiazole chemistry represents a fascinating journey spanning more than a century of scientific discovery and methodological advancement. The initial synthesis of the 1,2,4-oxadiazole nucleus was achieved in 1884 by Tiemann and Krüger, marking the beginning of systematic investigation into this unique heterocyclic framework. This pioneering work established the fundamental synthetic methodology based on 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides, an approach that continues to serve as a cornerstone of oxadiazole chemistry today.

The early decades of 1,2,4-oxadiazole research were characterized by the development of fundamental synthetic methodologies and the exploration of basic chemical reactivity patterns. The classical synthetic approach involving the heterocyclization between amidoximes and carboxylic acid derivatives emerged as the most widely applicable method for accessing these heterocycles, offering good yields and broad substrate scope. This methodology enabled systematic investigation of structure-activity relationships and facilitated the discovery of diverse biological activities associated with 1,2,4-oxadiazole-containing compounds.

The period spanning the 1960s through the 1990s witnessed significant advances in understanding the unique reactivity profile of 1,2,4-oxadiazoles, particularly their propensity to undergo thermal and photochemical rearrangement reactions. The Boulton-Katritzky rearrangement, involving nucleophilic attack on the electrophilic N(2) position of the oxadiazole ring, became recognized as one of the most important transformations in oxadiazole chemistry. This rearrangement enables the conversion of 1,2,4-oxadiazoles into other heterocyclic systems, including 1,2,3-triazoles, through cleavage of the relatively unstable oxygen-nitrogen bond.

The contemporary era of 1,2,4-oxadiazole chemistry, spanning from approximately 2000 to the present, has been characterized by renewed interest in the biological applications of these heterocycles, with particular emphasis on their potential as pharmaceutical agents. This resurgence of interest has been driven by growing appreciation for the unique bioisosteric properties of the 1,2,4-oxadiazole ring system and its ability to serve as a metabolically stable replacement for ester and amide functional groups in drug molecules. The development of improved synthetic methodologies and high-throughput screening technologies has facilitated the rapid exploration of 1,2,4-oxadiazole chemical space, leading to the discovery of compounds with diverse biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Position of Ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate in Contemporary Research

This compound occupies a unique position within the contemporary landscape of heterocyclic chemistry research, representing an exemplary case study of successful hybrid molecular design that combines established heterocyclic frameworks in novel and therapeutically relevant configurations. The specific structural features of this compound, including the methylene linker connecting the indole and oxadiazole moieties and the ethyl ester functionality at the 5-position of the oxadiazole ring, reflect sophisticated molecular design principles aimed at optimizing both biological activity and physicochemical properties.

The compound's designation under multiple Chemical Abstracts Service registry numbers, specifically 350697-54-0 and 1010900-45-4, indicates its recognition within different chemical databases and supplier catalogs, suggesting active commercial and research interest. The availability of this compound through specialized chemical suppliers demonstrates its utility as a research tool and potential starting point for further synthetic elaboration. The consistent molecular formula C₁₄H₁₃N₃O₃ and molecular weight of 271.27 grams per mole across different sources confirm the structural identity and purity standards maintained for this research compound.

The structural architecture of this compound embodies several key design principles that have emerged from systematic structure-activity relationship studies of indole-oxadiazole hybrid compounds. The methylene spacer group connecting the indole 3-position to the oxadiazole 3-position provides conformational flexibility while maintaining appropriate spatial orientation for potential biological target interactions. The ethyl ester group at the oxadiazole 5-position serves multiple functions, including modulation of lipophilicity, potential for metabolic transformation, and possible participation in hydrogen bonding interactions with biological targets.

Contemporary research efforts involving structurally related indole-oxadiazole hybrid compounds have demonstrated remarkable therapeutic potential across diverse disease areas, providing context for understanding the significance of this compound within this broader research landscape. The success of related hybrid compounds in targeting various biological pathways, including cancer cell proliferation, enzymatic inhibition, and receptor modulation, suggests that this specific compound may possess similar therapeutic potential warranting further investigation.

| Structural Feature | Chemical Significance | Potential Biological Relevance |

|---|---|---|

| Indole 3-position substitution | Maintains aromatic character and electronic properties | Enables π-π stacking and hydrophobic interactions |

| Methylene linker | Provides conformational flexibility | Allows optimization of target binding geometry |

| 1,2,4-Oxadiazole core | Bioisosteric replacement for ester/amide | Enhanced metabolic stability and hydrogen bonding |

| Ethyl ester at position 5 | Modulates lipophilicity and solubility | Potential for prodrug activation or target selectivity |

| Overall molecular weight (271.27) | Falls within optimal drug-like range | Favorable for oral bioavailability and CNS penetration |

The positioning of this compound within contemporary research reflects the broader trend toward hybrid molecular architectures that combine the favorable attributes of multiple heterocyclic frameworks. This compound serves as both a research tool for investigating fundamental structure-activity relationships and a potential lead compound for therapeutic development. The continued availability of this compound through commercial sources and its inclusion in chemical databases suggests ongoing research interest and potential for future development into clinically relevant applications.

Properties

IUPAC Name |

ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-2-19-14(18)13-16-12(17-20-13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPGUKOCMHWQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediate Formation

Indole-3-acetic acid ethyl ester is typically used as the starting material for the indol-3-ylmethyl moiety. This ester can be converted into the corresponding hydrazide by reaction with hydrazine hydrate under reflux in methanol.

The hydrazide intermediate is then treated with reagents such as carbon disulfide and potassium hydroxide to yield an oxadiazole-5-thiol intermediate, which can be further functionalized.

Cyclization to 1,2,4-Oxadiazole Ring

Amidoximes derived from the hydrazide intermediate react with activated carboxylic acid derivatives or their esters under dehydrating conditions (e.g., using phosphorus oxychloride or carbodiimide reagents) to form the 1,2,4-oxadiazole ring.

The cyclization is typically performed by heating the mixture under reflux, often in solvents such as dichloromethane or acetonitrile, sometimes with the addition of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

One-Pot Procedures and Optimization

One-pot synthetic methods have been developed to streamline the preparation, combining amidoxime formation and cyclization steps without isolating intermediates. For example, amidoximes and carboxylic acids can be reacted in the presence of activating agents in a single vessel to produce 3,5-disubstituted 1,2,4-oxadiazoles efficiently.

Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yields and minimize side reactions. For instance, reactions at 80 °C in 1,4-dioxane with slight excess of amidoxime precursors have been shown to give quantitative conversion in related oxadiazole syntheses.

Representative Synthetic Route for this compound

The following sequence summarizes a typical preparation:

Detailed Research Findings and Data

Yield and Purity

The one-pot amidoxime and carboxylic acid activation methods yield 1,2,4-oxadiazole derivatives in 61–93% isolated yields with straightforward purification.

Cyclization reactions using phosphorus oxychloride or carbodiimide reagents typically afford high regioselectivity and good yields (up to 90%).

Reaction Conditions

| Parameter | Typical Conditions | Effect on Yield/Selectivity |

|---|---|---|

| Solvent | 1,4-Dioxane, dichloromethane, ethanol | Solvent polarity affects reaction rate and product solubility |

| Temperature | 80–110 °C (reflux) | Higher temperatures favor cyclization but may increase side reactions |

| Reagents | Amidoximes, carboxylic acid esters, dehydrating agents (POCl3, EDC·HCl) | Choice of reagent influences reaction time and yield |

| Time | 3–6 hours typical reflux | Sufficient for complete cyclization |

Structural Confirmation

- Products are characterized by IR (carbonyl and heterocyclic absorptions), NMR (^1H, ^13C), and mass spectrometry confirming the formation of the oxadiazole ring and the ethyl carboxylate group.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C14H13N3O3

- Molecular Weight : Approximately 271.27 g/mol

Structural Features

The compound's structure includes:

- An indole ring , known for its presence in many biologically active compounds.

- A 1,2,4-oxadiazole ring , which is recognized for its diverse reactivity and biological properties.

Medicinal Chemistry

Ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate has been studied for its potential therapeutic effects, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms such as tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Chemical Reactivity

The unique functional groups present in the compound allow it to participate in various chemical reactions:

- Nucleophilic Substitutions : The oxadiazole ring can undergo nucleophilic substitutions.

- Electrophilic Aromatic Substitution : The indole moiety can engage in electrophilic aromatic substitution reactions.

These reactions enhance the compound's versatility in synthetic organic chemistry.

Biochemical Probes

Due to its ability to interact with biological targets such as enzymes and receptors, Et-INDO-ODT may serve as a biochemical probe in research settings. Understanding these interactions can elucidate the compound's mechanisms of action and therapeutic potential.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated that it significantly inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

Research evaluating the antimicrobial activity of this compound against specific bacterial strains showed promising results. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential application as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-(3,4-Dichlorophenyl)-5-(1H-Indol-5-yl)-1,2,4-Oxadiazole

- Structure : Replaces the ethyl ester with a 3,4-dichlorophenyl group and positions the indole at C5 instead of C3.

- Synthesis : Prepared via condensation of amidoxime with carboxylic acid esters in a superbasic medium (NaOH/DMSO) .

- The indole position (C5 vs. C3) may alter steric interactions in biological systems.

Ethyl 3-(4-Chlorophenyl)-1,2,4-Oxadiazole-5-carboxylate (CAS: 163719-69-5)

- Structure : Substitutes the indolylmethyl group with a 4-chlorophenyl ring.

- Properties : Molecular weight 236.65 g/mol , lower than the target compound due to the absence of the indole system. The chloro group increases lipophilicity (logP) and may improve membrane permeability .

- Applications : Chlorophenyl derivatives are often explored for antimicrobial and anticancer activities due to their enhanced stability and interaction with hydrophobic pockets in enzymes.

Ethyl 3-Cyclopentyl-1,2,4-Oxadiazole-5-carboxylate (CAS: 1340441-65-7)

- Structure : Cyclopentyl group replaces the indolylmethyl substituent.

- Physicochemical Properties: Lower molecular weight (210.23 g/mol) and simpler structure.

- Safety Data : Flash point >110°C, indicative of lower flammability compared to aromatic analogs.

5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazole-2-thiol

- Structure : Replaces the ethyl ester with a thiol group and uses a 1,3,4-oxadiazole isomer.

- Biological Activity : Demonstrates α-glucosidase inhibition (IC₅₀: 49.71 µM) and butyrylcholinesterase (BChE) inhibition (IC₅₀: 31.62 µM), suggesting the indolylmethyl group enhances enzyme-binding affinity .

- Key Contrast : The thiol group enables disulfide bond formation, altering redox reactivity compared to the ethyl ester’s hydrolytic stability.

Physicochemical Properties Comparison

Notes:

- The target compound’s indole moiety increases molecular weight and logP, favoring lipid bilayer penetration but reducing aqueous solubility.

- Chlorophenyl and dichlorophenyl analogs exhibit higher logP values, enhancing bioavailability in hydrophobic environments.

Biological Activity

Ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Chemical Name : this compound

- Molecular Formula : C14H13N3O3

- Molecular Weight : 271.27 g/mol

- CAS Number : 1010900-45-4

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with oxadiazole precursors. Various methods have been reported, including the use of microwave-assisted synthesis and conventional heating techniques. The efficiency and yield of these synthetic routes can vary significantly depending on the reaction conditions and reagents used.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazoles have shown promising cytotoxic effects against various cancer cell lines:

The mechanism of action often involves the induction of apoptosis through pathways that increase the expression of pro-apoptotic proteins like p53 and activate caspases in cancer cells .

Antioxidant Activity

Research has also indicated that derivatives related to ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole can exhibit antioxidant properties. For example, certain analogs have been shown to protect against oxidative stress in cellular models such as Caenorhabditis elegans, enhancing their survival under stress conditions induced by reactive oxygen species .

Case Studies

- In Vitro Studies : A study evaluated the protective effects of various oxadiazole derivatives on Friedreich's ataxia fibroblasts subjected to oxidative stress. The compounds demonstrated significant protective effects, indicating their potential as therapeutic agents for neurodegenerative diseases .

- In Vivo Studies : In animal models, certain oxadiazole derivatives were tested for their ability to reduce tumor growth in xenograft models. These studies provided preliminary evidence supporting their efficacy as anticancer agents .

Q & A

Q. What are the established synthetic routes for ethyl 3-(1H-indol-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylate?

The synthesis typically involves cyclization reactions between hydroxylamine derivatives and carboxylic acid precursors. A validated method includes:

- Step 1: Reacting 1H-indole-3-carboxaldehyde with hydroxylamine hydrochloride in aqueous ethanol under reflux to form an intermediate oxime .

- Step 2: Cyclizing the oxime with ethyl chlorooxoacetate under basic conditions (e.g., NaHCO₃) to form the 1,2,4-oxadiazole core.

- Key Conditions: Temperature (80–100°C), solvent (ethanol or DMF), and pH control (neutral to slightly basic) are critical for yield optimization .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the oxadiazole ring formation and indole-methyl substitution. Key signals include:

- δ 8.1–8.3 ppm (oxadiazole C-H).

- δ 4.2–4.4 ppm (ethyl ester -OCH₂CH₃).

- δ 6.8–7.5 ppm (indole aromatic protons) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₃N₃O₃: 284.1022) .

- X-ray Crystallography: Resolves spatial conformation, though challenges include crystal twinning and low diffraction quality. SHELXL software is recommended for refinement .

Q. What in vitro biological activities have been reported for structurally similar oxadiazole-indole hybrids?

- Anticancer Activity: Analogous compounds (e.g., ethyl 3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate) show IC₅₀ values of 2–10 µM against breast adenocarcinoma (MCF-7) and melanoma (A375) cell lines .

- Antimicrobial Effects: Thiadiazole-oxadiazole hybrids exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanistic Insights: Oxadiazole derivatives inhibit tubulin polymerization or interact with DNA topoisomerase II .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?

- Systematic Parameter Screening: Vary temperature (60–120°C), solvent polarity (ethanol vs. DMF), and catalyst (e.g., CAN for indole coupling) .

- Byproduct Mitigation: Use TLC or HPLC to monitor intermediate formation. For example, unreacted indole-3-carboxaldehyde can be removed via silica gel chromatography .

- Yield Enhancement: Microwave-assisted synthesis reduces reaction time (30 min vs. 7 h) and improves yield by 15–20% .

Q. How should contradictions in biological activity data across studies be addressed?

- Assay Standardization: Compare results using consistent cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. resazurin assays).

- Structural Analog Analysis: Test derivatives with modified substituents (e.g., replacing the indole with a pyridine ring) to isolate activity contributors .

- Dose-Response Validation: Confirm IC₅₀ values across multiple replicates and independent labs .

Q. What computational approaches are used to study target interactions and mechanism of action?

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., tubulin’s colchicine binding site). Key residues: β-tubulin Glu198 and Asn228 .

- MD Simulations: Assess binding stability over 100 ns trajectories (AMBER or GROMACS). Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling: Correlate substituent electronegativity (e.g., Hammett constants) with anticancer activity .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

- Crystallization Issues: Low solubility in common solvents (e.g., DMSO) necessitates mixed-solvent systems (ethanol/water).

- Twinned Data: Use SHELXD for initial phase solution and SHELXL for refinement. High-resolution data (<1.0 Å) minimizes overfitting .

- Disorder Modeling: Partial occupancy of the ethyl ester group may require TLS refinement .

Q. How do structural analogs of this compound compare in terms of bioactivity and synthetic feasibility?

Note: Indole-containing derivatives generally show enhanced activity due to π-π stacking with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.